Propanoic acid, 2-(4-dibenzofuranyloxy)-2-methyl-, ethyl ester
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Overview
Description
Propanoic acid, 2-(4-dibenzofuranyloxy)-2-methyl-, ethyl ester is a chemical compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of propanoic acid, 2-(4-dibenzofuranyloxy)-2-methyl-, ethyl ester involves several steps. One common method includes the reaction of 4-dibenzofuranol with 2-bromo-2-methylpropanoic acid ethyl ester in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Propanoic acid, 2-(4-dibenzofuranyloxy)-2-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Propanoic acid, 2-(4-dibenzofuranyloxy)-2-methyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: It is used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of propanoic acid, 2-(4-dibenzofuranyloxy)-2-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, its derivatives may inhibit the activity of enzymes involved in tumor growth or viral replication, thereby exerting their therapeutic effects .
Comparison with Similar Compounds
Propanoic acid, 2-(4-dibenzofuranyloxy)-2-methyl-, ethyl ester can be compared with other benzofuran derivatives such as:
Benzofuran-2-ylboronic acid: Known for its use in Suzuki-Miyaura cross-coupling reactions.
4-Dibenzofuranboronic acid: Utilized in various organic synthesis reactions.
Benzo[b]thiophene derivatives: These compounds have similar structural features and are used in the development of materials for optoelectronic devices.
The uniqueness of this compound lies in its specific ester functional group and the presence of the dibenzofuran moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-dibenzofuran-4-yloxy-2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-4-20-17(19)18(2,3)22-15-11-7-9-13-12-8-5-6-10-14(12)21-16(13)15/h5-11H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGHLTXEGJEEMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=CC2=C1OC3=CC=CC=C23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80961988 |
Source
|
Record name | Ethyl 2-[(dibenzo[b,d]furan-4-yl)oxy]-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80961988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41799-25-1 |
Source
|
Record name | Ethyl-2-(4-dibenzofuranyloxy)-2-methylpropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041799251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-[(dibenzo[b,d]furan-4-yl)oxy]-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80961988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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